Caproic acid-6,6,6-d3
Overview
Description
Caproic acid, also known as hexanoic acid, is a carboxylic acid with a six-carbon chain and a terminal carboxyl group. The "d3" designation indicates that this molecule has been deuterated, meaning that some of its hydrogen atoms have been replaced with deuterium, an isotope of hydrogen. This is often done to study reaction mechanisms or for use as an internal standard in mass spectrometry.
Synthesis Analysis
The synthesis of caproic acid derivatives can be achieved through various methods. One such method is the selective oxidation of 1,6-hexanediol to 6-hydroxycaproic acid using hydrotalcite-supported Au-Pd bimetallic catalysts. This process involves the use of hydrogen peroxide as an oxidizing agent and N,N-dimethyldodecylamine N-oxide as a capping agent to enhance the efficiency of the reaction .
Molecular Structure Analysis
The molecular structure of caproic acid consists of a linear chain of six carbon atoms with a carboxylic acid functional group at one end. When deuterated, the hydrogen atoms in the methyl group (-CH3) are replaced with deuterium, which can be useful for tracing the compound's behavior in chemical reactions or for spectroscopic analysis.
Chemical Reactions Analysis
Caproic acid can undergo various chemical reactions typical of carboxylic acids. For instance, it can form amides when reacting with amines. In the context of impurities formed between 6-aminocaproic acid and citric acid, a study has shown the formation of 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid under certain conditions . This reaction is indicative of the reactivity of carboxylic acids and their derivatives under specific environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of caproic acid derivatives are influenced by their molecular structure. For example, the stability of 6-aminocaproic acid in an oral solution was investigated, and it was found to be relatively stable at 20°C, with less than 0.03% conversion to the impurity 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid after 30 days at 80°C . Additionally, the presence of deuterium in caproic acid-6,6,6-d3 would slightly alter its physical properties, such as boiling point and density, compared to the non-deuterated form.
Scientific Research Applications
Renewable Chemical Production from Waste
- Caproic acid is explored for its potential in renewable chemical production. A significant focus is on converting mixed organic waste into renewable caproic acids through chain elongation processes. This biorefinery process is still in developmental stages, and its environmental impact is being assessed using life cycle assessment (LCA) methods (Chen, Strik, Buisman, & Kroeze, 2017).
Industrial and Food Applications
- Caproic acid's potential in the food industry, particularly in liquor production, is notable. Research on caproic acid bacteria from fermentation pit mud showcases its role in producing major aromatic components in Luzhou-flavor liquor (Jiao, 2010).
Anaerobic Fermentation for Biofuel
- The conversion of organic residues into valuable products like n-caproic acid, which can be used as an antimicrobial agent, animal feed additive, and biofuel, is being explored. Anaerobic fermentation technologies are vital in this process, utilizing substances like ethanol or lactic acid as electron donors (Cavalcante et al., 2017).
Tissue Engineering
- Caproic acid is being utilized in the development of degradable copolymer networks for tissue engineering applications. Its hydrolyzable nature makes it a suitable candidate for creating networks that degrade under physiological conditions (Davis, Burdick, & Anseth, 2003).
Environmental Biotechnology
- Caproic acid production from grass through electricity-assisted fermentation is a novel approach. This process highlights the potential of using lignocellulosic biomass for producing medium-chain carboxylic acids and demonstrates the integration of microbial and electrochemical systems (Khor, Andersen, Vervaeren, & Rabaey, 2017).
Pharmaceutical Research
- In pharmaceuticals, caproic acid's interactions with other substances are studied for stability and reaction products. For example, the reaction of 6-aminocaproic acid with excipients like citric acid and sorbitol in oral solutions has been analyzed (Schou-Pedersen et al., 2015).
Chemical Synthesis and Modification
- Caproic acid is used in the synthesis of new chemicals, such as maleimido caproic acid, which shows potential in protein and peptide drug modification (Dong-hua, 2005).
Gene Delivery Systems
- The effect of caproic acid grafted chitosan for gene delivery has been explored. The degree of substitution of caproic acid on these carriers affects their DNA binding, cellular uptake, and transfection efficiency (Layek & Singh, 2013).
Waste Management and Valorization
- Caproic acid production from cheese whey and sewage sludge co-digestion demonstrates the potential of waste valorization. This method involves microbiome engineering to efficiently convert waste into valuable products like caproic acid (Iglesias-Iglesias et al., 2021).
Selective Oxidation in Catalysis
- The selective oxidation of hexanediol to 6-hydroxycaproic acid using hydrotalcite-supported Au-Pd bimetallic catalysts is another area of research. This process is significant for chemical synthesis and industrial applications (Tuteja et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6,6,6-trideuteriohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481164 | |
Record name | Caproic acid-6,6,6-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caproic acid-6,6,6-d3 | |
CAS RN |
55320-69-9 | |
Record name | Caproic acid-6,6,6-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55320-69-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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